molecular formula C11H14N2O4 B1311725 (5-morpholino-2-nitrophenyl)methanol

(5-morpholino-2-nitrophenyl)methanol

Cat. No.: B1311725
M. Wt: 238.24 g/mol
InChI Key: WJNVEJAIEZXQCG-UHFFFAOYSA-N
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Description

(5-morpholino-2-nitrophenyl)methanol is a chemical compound with a unique structure that includes a morpholine ring, a nitro group, and a phenyl-methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-morpholino-2-nitrophenyl)methanol typically involves the nitration of a phenyl-methanol derivative followed by the introduction of a morpholine ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and subsequent morpholine ring formation. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(5-morpholino-2-nitrophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Scientific Research Applications

(5-morpholino-2-nitrophenyl)methanol is utilized in several scientific research areas:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is employed in the development of new materials and as a precursor in various chemical manufacturing processes.

Mechanism of Action

The mechanism by which (5-morpholino-2-nitrophenyl)methanol exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-morpholino-2-nitrophenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

(5-morpholin-4-yl-2-nitrophenyl)methanol

InChI

InChI=1S/C11H14N2O4/c14-8-9-7-10(1-2-11(9)13(15)16)12-3-5-17-6-4-12/h1-2,7,14H,3-6,8H2

InChI Key

WJNVEJAIEZXQCG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-chloro-2-nitrobenzyl alcohol (1.9 g, 10.0 mmol), morpholine (0.9 mL, 10 mmol), and K2CO3 (1.4 g, 10 mmol) in DMF (20 mL) was stirred at 110° C. for 18 h. The reaction mixture was concentrated in vacuo, poured into aqueous sodium bicarbonate (NaHCO3) (5% w/v, 25 mL), and extracted with dichloromethane (25 mL). The organic extract was washed with brine (25 mL), dried over Na2SO4, concentrated in vacuo, and purified by flash chromatography (silica gel, 4×7.5 cm, eluted with 90/10 EtOAc/MeOH) to yield a solid impure product. The residue was repurified in the same manner and the resulting solid was triturated with hexanes (10 mL) to afford the product as a yellow solid (5 mg, 2%).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
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reactant
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Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
2%

Synthesis routes and methods II

Procedure details

To a suspension of the crude 5-morpholino-2-nitrobenzaldehyde in a mixture of tetrahydrofuran and ethanol (100 mL/100 mL) was slowly added sodium borohydride (4.0 g). The mixture was stirred at room temperature for 1 hour, and then was partitioned between ether and saturated ammonium chloride. The aqueous phase was extracted with ether, and the organic phases were combined, washed by brine, dried over anhydrous sodium sulfate, evaporated and purified by silica gel chromatography to afford the product (5-morpholino-2-nitrophenyl)methanol (8.5 g, yield 62.3%, two steps).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

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